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molecular formula C6H14ClNO2 B2489183 3-(2-Methoxyethoxy)azetidine hydrochloride CAS No. 250371-77-8

3-(2-Methoxyethoxy)azetidine hydrochloride

Cat. No. B2489183
M. Wt: 167.63
InChI Key: OBBNIVPMQNPASL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09321769B2

Procedure details

1-Chloroethyl chloroformate (102 μL, 0.9 mmol) was added to a solution of 1-benzhydryl-3-(2-methoxyethoxy)-azetidine (215 mg, 0.7 mmol) in 1,2-dichloroethane (3 mL) at room temperature. The reaction mixture was then heated up to 70° C. and stirred for 2.5 hours. After cooling down to room temperature, methanol (3 mL) was added and the reaction mixture was stirred overnight at 70° C. The mixture was then concentrated to dryness and the residue was triturated in pentane (2×15 mL) to give a yellow oil (109 mg, 90%) which was used in the next step without further purification.
Quantity
102 μL
Type
reactant
Reaction Step One
Name
1-benzhydryl-3-(2-methoxyethoxy)-azetidine
Quantity
215 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Yield
90%

Identifiers

REACTION_CXSMILES
[Cl:1]C(OC(Cl)C)=O.C([N:21]1[CH2:24][CH:23]([O:25][CH2:26][CH2:27][O:28][CH3:29])[CH2:22]1)(C1C=CC=CC=1)C1C=CC=CC=1.CO>ClCCCl>[ClH:1].[CH3:29][O:28][CH2:27][CH2:26][O:25][CH:23]1[CH2:24][NH:21][CH2:22]1 |f:4.5|

Inputs

Step One
Name
Quantity
102 μL
Type
reactant
Smiles
ClC(=O)OC(C)Cl
Name
1-benzhydryl-3-(2-methoxyethoxy)-azetidine
Quantity
215 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)OCCOC
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling down to room temperature
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred overnight at 70° C
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was triturated in pentane (2×15 mL)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
Cl.COCCOC1CNC1
Measurements
Type Value Analysis
AMOUNT: MASS 109 mg
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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